molecular formula C25H26ClNO4 B11220696 Dimethyl 1-(4-chlorobenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-chlorobenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11220696
M. Wt: 439.9 g/mol
InChI Key: BVTNZPXJNDGKCN-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class of chemicals. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including chlorophenyl, propan-2-yl phenyl, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products.

Chemical Reactions Analysis

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases such as hypertension and angina.

    Pharmacology: Research focuses on its interactions with various biological targets, including ion channels and receptors, to understand its therapeutic potential and mechanism of action.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared to other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacokinetic and pharmacodynamic properties. For example:

    Nifedipine: Has a nitro group at the ortho position of the phenyl ring, which enhances its vasodilatory effect.

    Amlodipine: Contains a 2-aminoethoxy group, which increases its half-life and bioavailability.

    Felodipine: Features a dichlorophenyl group, providing a balance between potency and duration of action.

The unique combination of substituents in 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may offer distinct advantages in terms of selectivity, efficacy, and safety profile compared to these similar compounds.

Properties

Molecular Formula

C25H26ClNO4

Molecular Weight

439.9 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO4/c1-16(2)18-7-9-19(10-8-18)23-21(24(28)30-3)14-27(15-22(23)25(29)31-4)13-17-5-11-20(26)12-6-17/h5-12,14-16,23H,13H2,1-4H3

InChI Key

BVTNZPXJNDGKCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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